molecular formula C10H14BrN3 B1444526 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine CAS No. 1316224-41-5

2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine

Cat. No. B1444526
M. Wt: 256.14 g/mol
InChI Key: ULRKQKDTUCUVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine (2B6MPP) is an organic compound with a molecular formula of C9H12BrN3. It is a heterocyclic compound with a pyrazine ring and a bromine atom attached to the ring. 2B6MPP is a colorless solid with a melting point of 155-157 °C and a boiling point of 300 °C. It is insoluble in water, but soluble in organic solvents such as ethanol and ether.

Scientific Research Applications

Synthesis and Characterization of Heteroleptic Mononuclear Cyclometalated Complexes

Research on heteroleptic mononuclear cyclometalated complexes with tetrazolate chelate ligands, including the pyrazinyltetrazolate ligand, has shown significant variation in redox and emission properties due to the nature of the ancillary ligand. These findings suggest potential applications in the development of organic light-emitting devices and biological labeling, where the pyrazinyltetrazolate ligands could be key components for tuning electronic and photophysical properties (Stagni et al., 2008).

Novel Heterocyclic Product Synthesis

The synthesis of novel heterocyclic products from bromo-DHAA reactions with various amines highlights the utility of brominated pyrazine derivatives in creating new compounds with potentially unique biological or chemical properties. These synthesized compounds have been fully characterized, indicating their relevance in further chemical and pharmacological studies (Hikem-Oukacha et al., 2011).

Development of Organic Optoelectronic Materials

Efficient methods for the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives have been reported, involving regio-selective amination reactions of dihalo-pyrrolopyrazines. These compounds, derived from pyrazine scaffolds, show promise as organic materials for optoelectronic applications due to their favorable optical and thermal properties, indicating the potential of brominated pyrazines in the field of optoelectronics (Meti et al., 2017).

Corrosion Inhibition Studies

Computational chemistry studies on pyrazine derivatives, including density functional theory and molecular dynamics simulations, suggest that these compounds, particularly those with bromine substituents, could serve as effective corrosion inhibitors. Theoretical evaluations of their adsorption properties on metal surfaces underscore the potential of brominated pyrazines in corrosion protection applications (Saha et al., 2016).

properties

IUPAC Name

2-bromo-6-(1-methylpiperidin-3-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-14-4-2-3-8(7-14)9-5-12-6-10(11)13-9/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRKQKDTUCUVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C2=CN=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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